

AG3.0 Monoclonal Antibody: A Technical Guide to Specificity and Reactivity

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Compound of Interest

Compound Name: AG3.0

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Introduction

The **AG3.0** is a murine monoclonal antibody renowned for its broad reactivity against the Gag capsid protein (p24-p27) of various primate lentiviruses. This technical guide provides an in-depth overview of the **AG3.0** antibody's specificity, reactivity, and its application in key immunoassays. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the effective utilization of this versatile reagent.

Core Characteristics

The **AG3.0** antibody was generated by immunizing mice with whole inactivated Simian Immunodeficiency Virus (SIVagmTYO-1).^[1] It exhibits remarkable cross-reactivity, a feature that makes it a valuable tool in HIV/SIV research.

- Antibody Type: Mouse IgG1
- Target Antigen: Gag capsid protein (p24-p27) and its precursors (p38, p55, p150) of primate lentiviruses.^[1]
- Recognized Epitope: The antibody recognizes a highly conserved 7-mer peptide sequence, SPRTLNA, located in the N-terminal region of the Gag capsid.^[1]

- Availability: The **AG3.0** hybridoma and purified antibody are available through the NIH HIV Reagent Program under catalog number 4121.[\[1\]](#) Recombinant versions are also commercially available.[\[2\]](#)

Quantitative Data Summary

The binding affinity and detection sensitivity of the **AG3.0** antibody have been quantitatively assessed, demonstrating its high affinity and utility in sensitive assays.

Table 1: Binding Affinity of AG3.0 to SIV Gag Proteins

Antigen	Dissociation Constant (Kd)
SIVagmVer Gag	3.7 nM
SIVmac Gag	20 nM
SIVagmSab Gag	35 nM

Data obtained via Surface Plasmon Resonance (SPR) analysis.[\[1\]](#)

Table 2: Antigen Capture Assay Performance

Assay Target	Lower Limit of Detection
HIV-1 Gag p24	100 pg/mL

Performance of an in-house antigen capture ELISA developed using the **AG3.0** antibody.[\[1\]](#)[\[3\]](#)

Reactivity Profile

The **AG3.0** antibody demonstrates a broad reactivity profile, recognizing the Gag capsid protein from multiple primate lentivirus lineages. This extensive cross-reactivity is attributed to the highly conserved nature of its target epitope.

Table 3: Cross-Reactivity of AG3.0 Antibody

Virus Lineage	Reactivity
HIV-1	+
HIV-2	+
SIVmac	+
SIVagm	+
SIVrcm	+
SIVsun	-
SIVlho	-
SIVsyk	-

Reactivity determined by an **AG3.0**-based antigen capture ELISA.[\[1\]](#)

Experimental Protocols & Methodologies

The **AG3.0** antibody is a robust reagent suitable for a variety of standard immunoassays. Below are detailed methodologies for its application in Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blotting

This protocol provides a general framework for the detection of Gag p24/p27 in cell lysates or purified viral preparations using the **AG3.0** antibody.

1. Sample Preparation:

- Lyse cells or viral pellets in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Mix 20-30 µg of total protein with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

2. SDS-PAGE:

- Load samples onto a 12% polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom of the gel.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour in a wet transfer system.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the **AG3.0** primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal dilution should be empirically determined.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 5-10 minutes each with TBST.

5. Detection:

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system.

Antigen Capture ELISA

This protocol is based on the in-house assay developed for the sensitive detection of HIV-1 p24.^[1]

1. Plate Coating:

- Dilute purified **AG3.0** antibody to a final concentration of 0.675 µg/well in a carbonate-bicarbonate coating buffer (pH 9.6).
- Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate.
- Incubate the plate overnight at 4°C.

2. Blocking:

- Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
- Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.

3. Sample Incubation:

- Wash the plate three times with Wash Buffer.
- Add 100 µL of standards (recombinant p24) and samples (e.g., viral culture supernatant) to the appropriate wells. For viral samples, pre-treatment with 0.2% Tween 20 can facilitate antigen exposure.
- Incubate for 2 hours at 37°C or overnight at 4°C.

4. Detection:

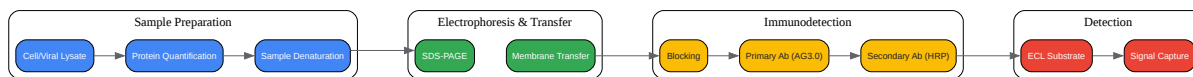
- Wash the plate four times with Wash Buffer.
- Add 100 µL of a biotinylated polyclonal anti-HIV-1 p24 detection antibody (from an SIV-infected monkey or a commercial source) diluted in Blocking Buffer to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate four times with Wash Buffer.
- Add 100 µL of streptavidin-HRP conjugate diluted in Blocking Buffer to each well.
- Incubate for 30-60 minutes at room temperature in the dark.
- Wash the plate five times with Wash Buffer.

5. Signal Development and Measurement:

- Add 100 µL of TMB substrate solution to each well.
- Incubate at room temperature in the dark until sufficient color development is observed (typically 15-30 minutes).
- Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
- Read the absorbance at 450 nm using a microplate reader.

Visualizations

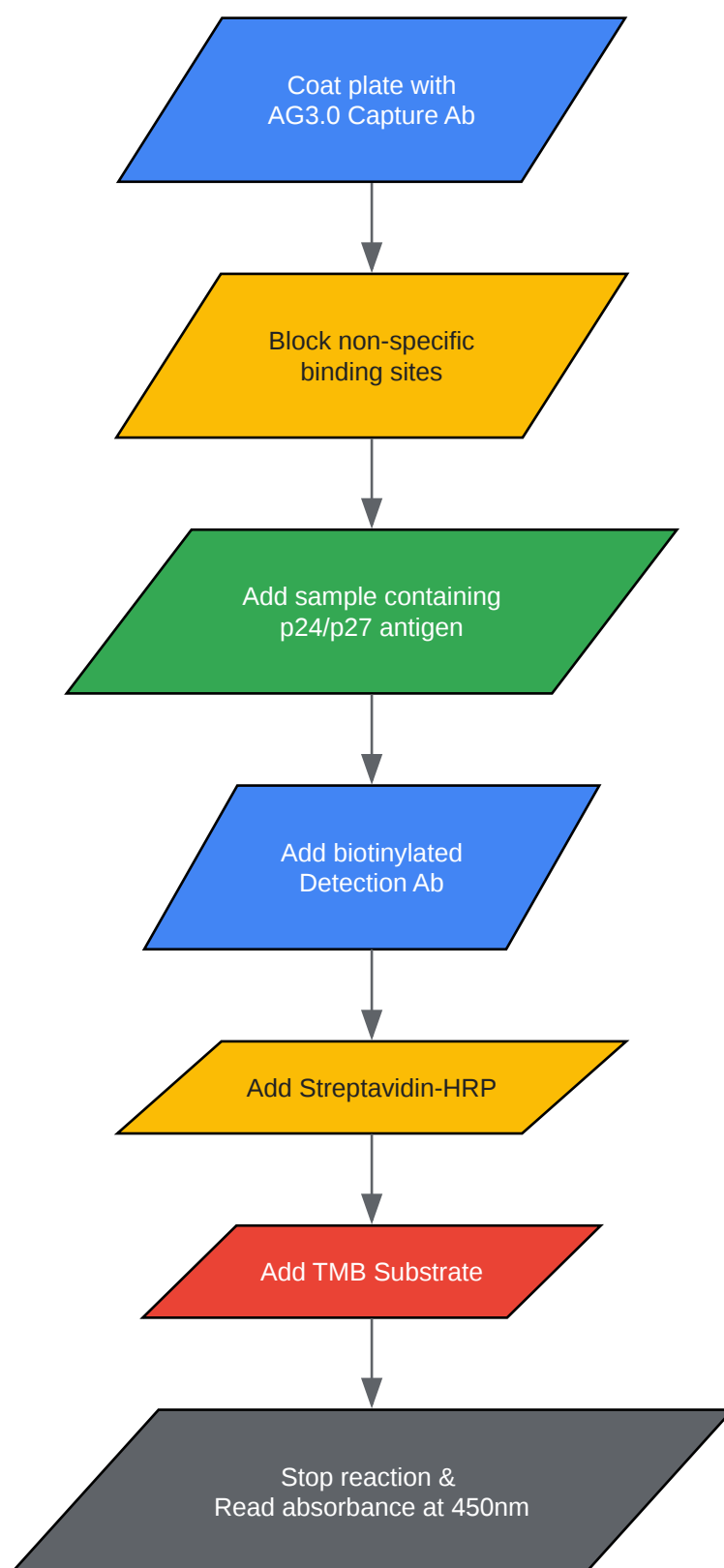
Western Blot Workflow



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Caption: A generalized workflow for detecting Gag p24/p27 using the **AG3.0** antibody in a Western blot assay.

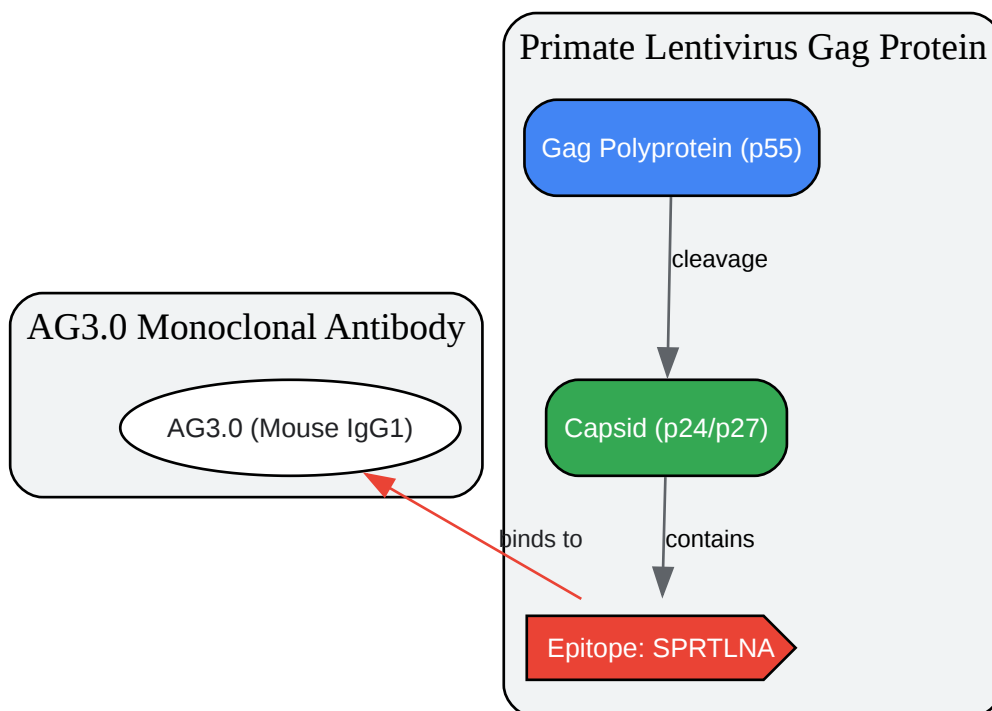
Antigen Capture ELISA Workflow



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Caption: Key steps in the **AG3.0**-based antigen capture ELISA for the quantification of Gag p24/p27.

AG3.0 Binding Specificity



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Caption: The **AG3.0** antibody specifically recognizes the conserved 'SPRTLNA' epitope within the Gag capsid protein.

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References

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